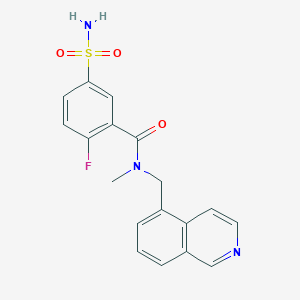
5-(aminosulfonyl)-2-fluoro-N-(5-isoquinolinylmethyl)-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(aminosulfonyl)-2-fluoro-N-(5-isoquinolinylmethyl)-N-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound is a potent inhibitor of the enzyme PARP-1, which plays a crucial role in repairing DNA damage.
Mechanism of Action
The mechanism of action of 5-(aminosulfonyl)-2-fluoro-N-(5-isoquinolinylmethyl)-N-methylbenzamide involves the inhibition of PARP-1. PARP-1 is an enzyme that plays a critical role in repairing DNA damage. When DNA is damaged, PARP-1 is activated and recruits other proteins to repair the damage. In cancer cells, PARP-1 is overactivated, leading to increased DNA repair, which promotes tumor growth and survival. Inhibiting PARP-1 can sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to DNA damage and cell death. This compound binds to the catalytic domain of PARP-1 and prevents its activity, leading to DNA damage accumulation and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical studies. In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines, including breast, ovarian, and lung cancer cells. In vivo studies have shown that this compound can inhibit tumor growth and sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(aminosulfonyl)-2-fluoro-N-(5-isoquinolinylmethyl)-N-methylbenzamide is its potency as a PARP-1 inhibitor. This compound has been shown to be more potent than other PARP inhibitors, such as olaparib and veliparib. Another advantage is its low toxicity and good pharmacokinetic properties, which make it a promising candidate for cancer treatment. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it challenging to use in lab experiments.
Future Directions
There are several future directions for the study of 5-(aminosulfonyl)-2-fluoro-N-(5-isoquinolinylmethyl)-N-methylbenzamide. One direction is to investigate its potential applications in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to explore its use in different types of cancer, such as pancreatic and prostate cancer. Additionally, further studies are needed to optimize the synthesis method and improve the solubility of this compound in aqueous solutions. Overall, this compound has significant potential as a PARP-1 inhibitor and a promising candidate for cancer treatment.
Synthesis Methods
The synthesis of 5-(aminosulfonyl)-2-fluoro-N-(5-isoquinolinylmethyl)-N-methylbenzamide involves several steps. The first step involves the reaction of 2-fluoro-5-nitrobenzoic acid with thionyl chloride, which results in the formation of 2-fluoro-5-nitrobenzoyl chloride. This intermediate is then reacted with N-methyl-N-(5-isoquinolinylmethyl)amine to form the corresponding amide. The amide is then treated with sodium bisulfite to obtain the final product, this compound.
Scientific Research Applications
5-(aminosulfonyl)-2-fluoro-N-(5-isoquinolinylmethyl)-N-methylbenzamide has been extensively studied for its potential applications in cancer research. PARP-1 is an enzyme that plays a critical role in repairing DNA damage. In cancer cells, PARP-1 is overactivated, leading to increased DNA repair, which promotes tumor growth and survival. Inhibiting PARP-1 can sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to DNA damage and cell death. This compound has been shown to be a potent inhibitor of PARP-1, making it a promising candidate for cancer treatment.
properties
IUPAC Name |
2-fluoro-N-(isoquinolin-5-ylmethyl)-N-methyl-5-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S/c1-22(11-13-4-2-3-12-10-21-8-7-15(12)13)18(23)16-9-14(26(20,24)25)5-6-17(16)19/h2-10H,11H2,1H3,(H2,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBGTLOAUFZCFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC2=C1C=CN=C2)C(=O)C3=C(C=CC(=C3)S(=O)(=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino]methyl}tetrahydro-2H-pyran-4-yl)methanol](/img/structure/B5647389.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-fluorobenzamide](/img/structure/B5647391.png)
![(3S*,4R*)-4-(4-fluorophenyl)-1-[(methylthio)acetyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5647403.png)

![9-{[6-(dimethylamino)pyridin-3-yl]carbonyl}-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5647410.png)
![1-[(2-methoxyphenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5647418.png)
![6-{[3-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5647423.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5647444.png)
![N-[(2-ethyl-5-pyrimidinyl)carbonyl]-L-phenylalaninamide](/img/structure/B5647457.png)
![2-(4-fluorophenyl)-N-(2-methoxyethyl)-N-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5647463.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-5-propylthiophene-3-carboxamide](/img/structure/B5647476.png)

![1-{4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5647495.png)